4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid
Overview
Description
4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid is a heterocyclic aromatic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chlorine atom at the 4th position, an ethyl group at the 5th position, and a carboxylic acid group at the 2nd position of the imidazole ring.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of ethylenediamine with chloroacetic acid under acidic conditions.
Industrial Production Methods: Large-scale production often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired compound.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylate.
Reduction: The imidazole ring can undergo reduction to form imidazolium salts.
Substitution: The chlorine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Carboxylate salts from oxidation.
Imidazolium salts from reduction.
Various substituted imidazoles from nucleophilic substitution.
Scientific Research Applications
4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biological assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing biological processes. The carboxylic acid group can form hydrogen bonds, affecting the binding affinity to biological targets.
Comparison with Similar Compounds
4-Methyl-1H-imidazole-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
5-Ethyl-1H-imidazole-2-carboxylic acid: Lacks the chlorine atom at the 4th position.
4-Chloro-1H-imidazole-2-carboxylic acid: Lacks the ethyl group at the 5th position.
Uniqueness: 4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid is unique due to the combination of the chlorine and ethyl substituents, which can significantly alter its chemical and biological properties compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications highlight its importance in ongoing research and development.
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Properties
IUPAC Name |
4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-3-4(7)9-5(8-3)6(10)11/h2H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRFPIVOPOBICF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737497 | |
Record name | 4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171124-67-6 | |
Record name | 4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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